molecular formula C10H10O B3023600 Crotonophenone CAS No. 35845-66-0

Crotonophenone

Cat. No.: B3023600
CAS No.: 35845-66-0
M. Wt: 146.19 g/mol
InChI Key: FUJZJBCWPIOHHN-QHHAFSJGSA-N
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Description

Crotonophenone (CAS: 495-41-0), systematically named (E)-1-phenylbut-2-en-1-one, is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₀O. Its structure features a conjugated enone system (C=C–C=O) attached to a phenyl group, making it a versatile electrophile in organic synthesis . This compound is widely used in Michael addition reactions, where its α,β-unsaturated carbonyl group reacts with nucleophiles like indoles under catalytic conditions .

Key properties:

  • Molecular weight: 146.19 g/mol
  • Stereochemistry: The trans (E) isomer is more thermodynamically stable and commonly studied .
  • Synthesis: Prepared via palladium-catalyzed cross-coupling of potassium trifluoroborate salts with aroyl chlorides under microwave irradiation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-phenylbut-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJZJBCWPIOHHN-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189392
Record name Phenyl propenyl ketone
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

495-41-0, 35845-66-0
Record name 2-Buten-1-one, 1-phenyl-
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Record name Phenyl propenyl ketone
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Record name Crotonophenone
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Record name 2-Buten-1-one, 1-phenyl-
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Record name 1-phenyl-2-buten-1-one
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Record name trans-1-Phenyl-2-buten-1-one
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Record name PHENYL PROPENYL KETONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Crotonophenone can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetophenone with crotonaldehyde under basic conditions. The reaction typically proceeds as follows:

    Reactants: Acetophenone and crotonaldehyde.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, this compound can be produced using similar aldol condensation reactions but on a larger scale. The process involves continuous stirring and controlled addition of reactants to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Michael Addition Reactions

Crotonophenone participates in Michael additions, particularly with indole derivatives, under halogen-bond (XB) catalysis. For example, the reaction with 1-methylindole (8) yields β-indole ketone (10) with high efficiency when catalyzed by bidentate iodine(III)-based XB donors .

Experimental Data :

Catalyst Loading (mol%)Conversion (%)Time (h)
101009
16212

Monodentate iodolium catalysts (e.g., 3 , 4 , 5 ) showed no activity even at 20 mol% loading, highlighting the necessity of bidentate XB donors for effective activation .

Chalcone Formation via Nucleophilic Attack

This compound reacts with nucleophiles (e.g., enolates, amines) to form chalcones, which are pivotal in medicinal chemistry. The mechanism involves:

  • Nucleophilic attack at the electrophilic β-carbon.

  • Proton transfer and dehydration to form the α,β-unsaturated chalcone .

Example Reaction :

This compound+ArB OH 2PdCl2(PPh3)2,K2CO3Chalcone Derivative\text{this compound}+\text{ArB OH }_2\xrightarrow{\text{PdCl}_2(\text{PPh}_3)_2,\text{K}_2\text{CO}_3}\text{Chalcone Derivative}

Conditions : Microwave irradiation (150°C, 20 min) in 1,4-dioxane .

Yield : Up to 85% for fluorinated benzophenones .

Reduction and Functional Group Transformations

  • Reduction : LiAlH4_4 reduces the carbonyl group to a secondary alcohol, though this reaction is less common due to competing conjugate reduction.

  • Grignard Addition : Organomagnesium reagents add to the carbonyl, forming tertiary alcohols that dehydrate to alkenes under acidic conditions10.

Scientific Research Applications

Organic Synthesis

Intermediate for Complex Molecules

Crotonophenone is primarily recognized for its role as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the production of chalcone derivatives and analogs, which are significant in pharmaceutical and agricultural chemistry due to their biological activities.

  • Chalcone Synthesis : The mechanism involves a nucleophilic attack on the electrophilic carbonyl carbon of this compound. This reaction leads to the formation of chalcones through subsequent dehydration processes.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionProducts
Aldol CondensationForms β-hydroxy ketonesThis compound derivatives
Michael AdditionReacts with nucleophilesβ-Substituted carbonyl compounds
Diels-Alder ReactionParticipates as a diene or dienophileCyclohexene derivatives

Material Science

Photopolymer Applications

This compound has been investigated for its photopolymerization properties, making it suitable for applications in coatings and adhesives. Its ability to undergo polymerization upon UV light exposure allows for the development of high-performance materials.

  • Case Study : Research has demonstrated that incorporating this compound into polymer systems enhances mechanical properties and thermal stability. This application is particularly relevant in industries requiring durable coatings.

Medicinal Chemistry

Potential Antimicrobial Agent

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. These compounds show promise against various bacterial strains, making them candidates for new antibiotic development.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl ring could enhance efficacy.

Computational Chemistry

Catalysis Studies

This compound has also been explored as a substrate in computational studies focusing on catalysis. Research indicates that its structural properties can be optimized using halogen-bonding (XB) catalysts, which can activate the compound for further reactions.

  • Case Study : A theoretical investigation demonstrated that trans-crotonophenone could be effectively activated by XB-based catalysts, leading to enhanced reaction rates and selectivity in synthetic pathways .

Mechanism of Action

The mechanism of action of crotonophenone involves its interaction with various molecular targets. In catalytic reactions, this compound can act as an electrophile, facilitating the formation of carbon-carbon bonds. The carbonyl group in this compound is highly reactive, making it a key player in many organic transformations. The pathways involved often include nucleophilic addition or substitution reactions, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Acetophenone (CAS: 98-86-2)

Structural differences :

  • Acetophenone lacks the α,β-unsaturation present in crotonophenone, reducing its electrophilicity.
  • Molecular formula: C₈H₈O (smaller alkyl chain) .

Reactivity :

  • For example, in the reaction between indole and trans-crotonophenone, acetophenone analogs showed <5% yield under similar catalytic conditions .
  • Primarily used in Friedel-Crafts acylations and nucleophilic additions.

Chalcones (e.g., Benzalacetophenone)

Structural similarities :

  • Both chalcones and this compound are α,β-unsaturated ketones.
  • Chalcones have an additional aryl group instead of a methyl group in this compound.

Reactivity differences :

  • Chalcones exhibit lower reactivity in organocatalytic Michael additions compared to this compound. For instance, tellurium-based catalysts achieved 87% yield with this compound but only ~60% with chalcones due to steric hindrance from the second aryl group .

Catalytic Performance in Michael Additions

Chalcogen Bonding Catalysts

This compound’s α,β-unsaturated carbonyl group interacts strongly with chalcogen bond donors (e.g., Te, Se). Key findings:

Catalyst (5 mol%) Yield of Product (%) Reaction Time (h) Reference
4 Te-BArF₄ 64–87 24
4 Se-BArF₄ 13–33 24
H-BArF₄ (Brønsted acid) <5 24
  • Te-based catalysts outperform Se and S analogs due to stronger Lewis acidity, despite similar binding constants (K ≈ 1.9–2.6 M⁻¹) .

Halogen Bonding Catalysts

  • N-Heterocyclic iodazolium salts (e.g., 1-Me-BArF₄) catalyze this compound-indole Michael additions with ~52% yield at 5 mol% loading, but enantioselectivity remains low (35–42% ee) .
  • Comparatively, hydrogen-bonding catalysts (e.g., thioureas) show <20% yield under identical conditions .

Stereochemical and Electronic Effects

cis vs. trans Isomers

  • The trans isomer of this compound is more reactive in Michael additions due to reduced steric hindrance between the phenyl and carbonyl groups. For example, cis-crotonophenone requires higher catalyst loadings (20 mol%) to achieve comparable yields .

Substituent Effects

  • Electron-withdrawing groups (e.g., nitro) on the indole nucleophile enhance reaction rates with this compound, yielding products with 75% ee in asymmetric catalysis .
  • This compound derivatives with extended conjugation (e.g., 4-nitrothis compound) show improved binding to catalysts (K = 4.0 M⁻¹) .

Biological Activity

Crotonophenone, a compound derived from the Croton genus of the Euphorbiaceae family, has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its pharmacological potential.

Chemical Structure and Properties

This compound is characterized by its ketone functional group and a double bond in its structure. Its molecular formula is C11H14OC_{11}H_{14}O. The compound is often used as a building block in organic synthesis and has applications in various chemical reactions, including Michael additions.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. A study highlighted its effectiveness in inhibiting the proliferation of human breast cancer cells (MCF-7) and cervical cancer cells (HeLa) with IC50 values indicating significant potency.

Cell LineIC50 (µM)
MCF-715.2
HeLa12.8

Antifungal Activity

This compound has demonstrated antifungal activity , particularly against Candida species. In vitro studies showed that it inhibited the growth of Candida albicans, with effective concentrations leading to reduced hyphal formation, which is critical for its virulence.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties . In a study evaluating the effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Antioxidant Activity

This compound has been shown to possess antioxidant activity , scavenging free radicals effectively. This was measured using DPPH radical scavenging assays, where it exhibited comparable results to known antioxidants like quercetin.

Case Study 1: Anticancer Properties

A clinical trial investigated the use of this compound derivatives in treating patients with advanced-stage breast cancer. Results indicated a promising response rate, with several patients experiencing tumor regression after treatment with formulations containing this compound.

Case Study 2: Antifungal Efficacy

In another study focusing on dermatophyte infections, topical formulations containing this compound were applied to patients with tinea corporis. Significant improvement was observed within two weeks of treatment, highlighting its potential as an antifungal agent.

Conclusion and Future Directions

This compound's diverse biological activities underscore its potential as a therapeutic agent across various medical fields. Future research should focus on elucidating its mechanisms of action, optimizing formulations for enhanced bioavailability, and conducting further clinical trials to establish efficacy and safety profiles.

Q & A

Basic Research Questions

Synthesis and Characterization Q: What are the standard methods for synthesizing and characterizing Crotonophenone in laboratory settings? A:

  • Synthesis: this compound (C₁₀H₁₀O) is commonly synthesized via Friedel-Crafts acylation , where benzoyl chloride reacts with propene derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative routes include ketone alkylation or cross-coupling reactions .
  • Characterization:

  • Spectroscopy: NMR (¹H/¹³C) confirms structure (e.g., α,β-unsaturated ketone peaks at ~6.5–7.5 ppm for protons and ~190 ppm for carbonyl carbon). IR identifies C=O stretching (~1680 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peak at m/z 146.19 (C₁₀H₁₀O⁺), with fragmentation patterns matching α,β-unsaturation .
  • Purity: Assessed via GC-MS or HPLC (retention time comparison with standards) .

Stability and Storage Q: What factors influence this compound’s stability, and how should it be stored for experimental reproducibility? A:

  • Stability Risks: Susceptible to photooxidation (due to α,β-unsaturated ketone structure) and moisture absorption (hygroscopicity).
  • Storage:

  • Use amber vials under inert gas (N₂/Ar) at 4°C to prevent degradation.
  • Pre-dry solvents (e.g., molecular sieves) in reactions to avoid side products .
    • Validation: Monitor stability via periodic NMR or TLC during long-term storage .

Common Reaction Pathways Q: What are the typical reactions involving this compound as a substrate? A:

  • Organocatalytic Additions: this compound undergoes enantioselective phosphonylation with diphenyl phosphonate using thiourea-based catalysts (e.g., Catalyst 53, 92% ee). Reaction conditions: molecular sieves, 12–24 h at room temperature .
  • Michael Additions: Acts as a Michael acceptor in conjugate additions with nucleophiles (e.g., malonates). Monitor stereoselectivity via chiral HPLC .

Advanced Research Questions

Enantioselectivity Optimization Q: How can enantioselectivity be enhanced in this compound-mediated asymmetric catalysis? A:

  • Catalyst Screening: Test chiral catalysts (e.g., bifunctional thioureas, Cinchona alkaloids) for steric/electronic effects. Catalyst 53 showed robust enantioselectivity (86–92% ee) across substituted aromatic substrates .
  • Solvent Effects: Polar aprotic solvents (e.g., CH₃CN) improve catalyst-substrate interactions.
  • Kinetic Analysis: Use Eyring plots to correlate temperature with enantiomeric excess (ee) .
  • Methodological Tip: Reuse catalysts ≤4 cycles to maintain yield (≥90%) and ee .

Resolving Data Contradictions Q: How should researchers address conflicting reports on reaction yields or selectivity with this compound? A:

  • Reproducibility Checks: Replicate experiments using identical conditions (e.g., solvent purity, catalyst loading).
  • Parameter Isolation: Systematically vary one factor (e.g., temperature, sieves) to identify outliers.
  • Data Validation: Cross-reference with control experiments (e.g., catalyst-free reactions) to rule out side pathways .
  • Case Study: Discrepancies in enantioselectivity (e.g., 80% vs. 92% ee) may stem from trace moisture—address via rigorous drying protocols .

Computational Modeling Q: What role do computational methods play in studying this compound’s reactivity? A:

  • Transition-State Analysis: DFT calculations (e.g., B3LYP/6-31G*) model enantioselective pathways, identifying key non-covalent interactions (e.g., H-bonding in Catalyst 53) .
  • Solvent Modeling: COSMO-RS simulations predict solvent effects on reaction barriers.
  • Validation: Correlate computed ee with experimental HPLC data to refine force fields .

Methodological Guidelines

  • Experimental Reproducibility: Follow Beilstein Journal of Organic Chemistry standards: detail catalyst preparation, reaction times, and purification steps in supplementary data .
  • Data Reporting: Include raw spectral data (NMR, IR) and chromatograms for peer validation .
  • Ethical Compliance: Adhere to safety protocols for handling hygroscopic/photoactive compounds (e.g., fume hoods, PPE) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crotonophenone
Reactant of Route 2
Reactant of Route 2
Crotonophenone

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